molecular formula C9H11NO B8688900 5-Cyclopropoxy-2-methylpyridine

5-Cyclopropoxy-2-methylpyridine

Cat. No.: B8688900
M. Wt: 149.19 g/mol
InChI Key: FMRJEVHRRMZLLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclopropoxy-2-methylpyridine is a useful research compound. Its molecular formula is C9H11NO and its molecular weight is 149.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

5-cyclopropyloxy-2-methylpyridine

InChI

InChI=1S/C9H11NO/c1-7-2-3-9(6-10-7)11-8-4-5-8/h2-3,6,8H,4-5H2,1H3

InChI Key

FMRJEVHRRMZLLM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)OC2CC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Methyl-5-[1-(phenylsulfonyl)cyclopropoxy]pyridine (540 mg, 1.87 mmol) was dissolved in methanol (5.5 mL), added sodium phosphite (671 mg, 5.598 mmol), and sodium amalgam (3.58 g, 7.47 mmol) under ice-cold conditions, stirred at the same temperature for 30 minutes, and then stirred at room temperature for 3 hours. The reaction solution was added a saturated aqueous solution of sodium hydrogen carbonate, and extracted with diethylether. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The obtained residue was purified by distillation, and the title compound (240 mg (yield 86%)) was obtained as a yellow oil.
Quantity
540 mg
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
solvent
Reaction Step One
Quantity
671 mg
Type
reactant
Reaction Step Two
Quantity
3.58 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
86%

Synthesis routes and methods II

Procedure details

2-Methyl-5-(1-(phenylsulfonyl)cyclopropoxy)pyridine (540 mg, 1.87 mmol) was dissolved in methanol (5.5 mL), and sodium phosphite (671 mg, 5.598 mmol) and amalgam sodium (3.58 g, 7.47 mmol) were added thereto under ice-cold conditions, and the resultant mixture was stirred at the same temperature for 30 minutes, and then further stirred at room temperature for 3 hours. The reaction solution was added with a saturated aqueous solution of sodium hydrogen carbonate and extracted with diethyl ether. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The obtained residue was purified by distillation, and 5-cyclopropoxy-2-methylpyridine (240 mg, yield 86%) was obtained as a yellow oil.
Quantity
540 mg
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
solvent
Reaction Step One
Quantity
671 mg
Type
reactant
Reaction Step Two
[Compound]
Name
amalgam sodium
Quantity
3.58 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.